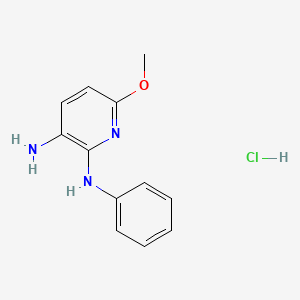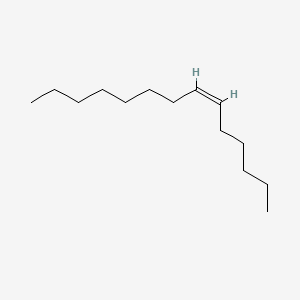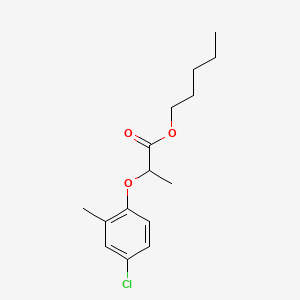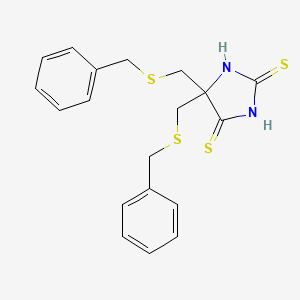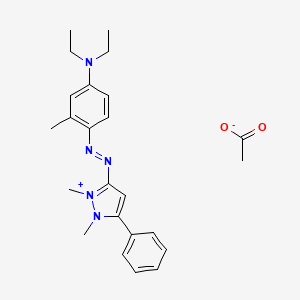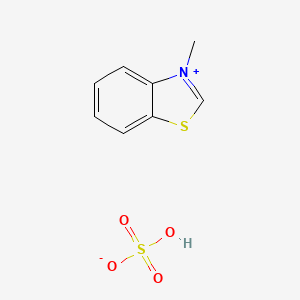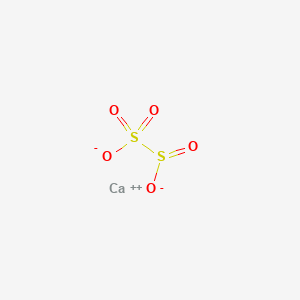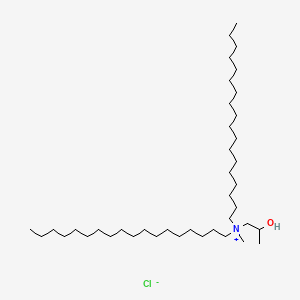
(2-Hydroxypropyl)methyldioctadecylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxypropyl)methyldioctadecylammonium chloride is a quaternary ammonium compound with the chemical formula C40H84ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)methyldioctadecylammonium chloride typically involves the reaction of dioctadecylamine with 2-chloropropanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxypropyl)methyldioctadecylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anionic salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxypropyl)methyldioctadecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.
Wirkmechanismus
The mechanism of action of (2-Hydroxypropyl)methyldioctadecylammonium chloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It can also interact with proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctadecyl dimethyl ammonium chloride: Similar in structure but lacks the hydroxypropyl group.
Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
(2-Hydroxypropyl)methyldioctadecylammonium chloride is unique due to the presence of the hydroxypropyl group, which enhances its solubility and surfactant properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
94278-98-5 |
|---|---|
Molekularformel |
C40H84ClNO |
Molekulargewicht |
630.6 g/mol |
IUPAC-Name |
2-hydroxypropyl-methyl-dioctadecylazanium;chloride |
InChI |
InChI=1S/C40H84NO.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(4,39-40(3)42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h40,42H,5-39H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NPBDYRSSBRSZNK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC(C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)


